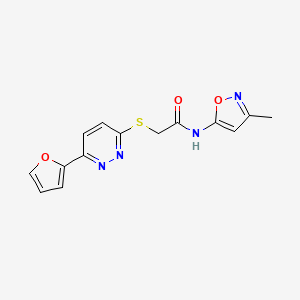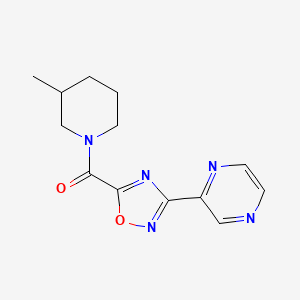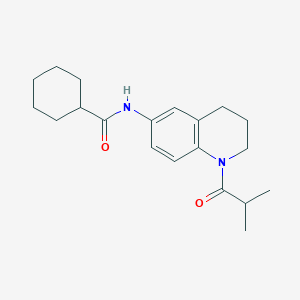![molecular formula C23H21N7O2 B2487389 6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207039-85-7](/img/structure/B2487389.png)
6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound falls within a class of chemicals that include pyrimidine derivatives, which are known for their diverse pharmacological activities. The pyrimidine moiety, being a core structure in many biologically active compounds, suggests the significance of studying such derivatives for their potential applications in chemistry and biochemistry.
Synthesis Analysis
Synthesis of similar pyrimidine derivatives often involves condensation reactions, utilizing starting materials like amino-triazoles and aldehydes or ketones. For instance, the synthesis of pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been reported through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one, characterized by X-ray single crystal diffraction and spectroscopic techniques (Lahmidi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this category can be analyzed using X-ray diffraction and various spectroscopic methods such as NMR and IR. These analyses reveal the geometrical parameters and confirm the presence of specific functional groups and the overall architecture of the molecule (Lahmidi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research on similar pyrimidine derivatives, such as triazolo[4,3-a]pyrimidines and triazolo[1,5-a]pyrimidines, often focuses on their synthesis and the exploration of their chemical reactions. For example, the synthesis and reactions of compounds involving [1,2,4]triazolo and pyrimidin-5(1H)-one structures have been explored for their potential to yield various substituted derivatives through reactions with different reagents, showcasing their versatility in chemical synthesis (Farghaly, 2008).
Antimicrobial and Antibacterial Activities
Compounds structurally related to the query compound have been investigated for their antimicrobial and antibacterial properties. Studies have shown that certain pyrimidine derivatives exhibit promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as leads for the development of new antibacterial agents (Lahmidi et al., 2019).
Anticonvulsant and Antidepressant Properties
Research into pyrido[2,3-d]pyrimidine derivatives has identified compounds with significant anticonvulsant and antidepressant activities in pharmacological evaluations. Such studies suggest the potential of these compounds in the development of new treatments for neurological and psychiatric conditions (Zhang et al., 2016).
Antifungal and Anticancer Activities
Novel pyrimidine derivatives have also been evaluated for their antifungal and anticancer activities, with some compounds showing inhibitory effects against specific fungal strains and cancer cell lines. This indicates their potential application in the discovery of new antifungal and anticancer therapies (Chen et al., 2008).
Eigenschaften
IUPAC Name |
6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2/c1-14-8-9-17(10-16(14)3)21-25-19(32-27-21)12-29-13-24-22-20(23(29)31)26-28-30(22)11-18-7-5-4-6-15(18)2/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJMCHYYHISXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)
![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)
![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)
![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)


![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2487321.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)

![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)
![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
